molecular formula C13H8O3S B3104785 1,4-Dihydroxy-9H-thioxanthen-9-one CAS No. 14992-80-4

1,4-Dihydroxy-9H-thioxanthen-9-one

Cat. No.: B3104785
CAS No.: 14992-80-4
M. Wt: 244.27 g/mol
InChI Key: ROPLCNKLLVUPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique tricyclic structure, which includes an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold

Safety and Hazards

The safety data sheet for a related compound, thioxanthen-9-one, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

Future research directions could involve the development of novel multi-stimuli responsive luminescent materials based on thioxanthen-9-ones . These materials could have potential applications in mechanosensors, security papers, and optical storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-9H-thioxanthen-9-one can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Dihydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include dibutyltin chloride hydride for reduction , and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 1,4-Dihydroxy-9H-thioxanthen-9-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including DNA and enzymes involved in cellular processes . The compound’s structure allows it to participate in redox reactions, which can influence its biological activity.

Comparison with Similar Compounds

1,4-Dihydroxy-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical and biological properties.

Properties

IUPAC Name

1,4-dihydroxythioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLCNKLLVUPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634575
Record name 1,4-Dihydroxy-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14992-80-4
Record name 1,4-Dihydroxy-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of thiosalicylic acid (5.0 g) and hydroquinone (5.0 g) in concentrated sulfuric acid (100 ml) is stirred at room temperature for 4 h. The red suspension is poured on ice and allowed to reach ambient temperature when it is then filtered. The solid obtained is treated with saturated sodium bicarbonate and the solution was carefully neutralized with 20% hydrochloric acid. The solid is filtered, dissolved in acetone and filtered again through a plug of silica gel. The solution is concentrated and the solid purified by column chromatography with silica gel using a mixture of hexanes: ethyl acetate (1:1) as the eluent. The fraction containing the product is concentrated under reduced pressure to provide the yellow title compound (2.36 g, 30%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 2
Reactant of Route 2
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 3
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 4
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 5
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 6
1,4-Dihydroxy-9H-thioxanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.